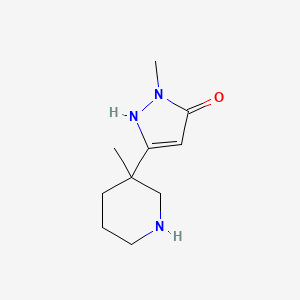

1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol

描述

属性

分子式 |

C10H17N3O |

|---|---|

分子量 |

195.26 g/mol |

IUPAC 名称 |

2-methyl-5-(3-methylpiperidin-3-yl)-1H-pyrazol-3-one |

InChI |

InChI=1S/C10H17N3O/c1-10(4-3-5-11-7-10)8-6-9(14)13(2)12-8/h6,11-12H,3-5,7H2,1-2H3 |

InChI 键 |

HSPORGACGKETJE-UHFFFAOYSA-N |

规范 SMILES |

CC1(CCCNC1)C2=CC(=O)N(N2)C |

产品来源 |

United States |

准备方法

Synthetic Strategies for Pyrazole Core Formation

The construction of the pyrazole ring system forms the foundational step in synthesizing 1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol . Two primary approaches dominate the literature:

Cyclocondensation of Hydrazines with 1,3-Diketones

A widely adopted method involves the reaction of methyl hydrazine with β-keto esters or diketones. For instance, the cyclocondensation of methyl hydrazine with ethyl trifluorocrotonate under acidic conditions yields 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with 86.5% yield and 96:4 regioselectivity. While this method is efficient for trifluoromethyl-substituted pyrazoles, adapting it to incorporate the 3-methylpiperidin-3-yl group requires substitution at the 3-position post-cyclization.

Lithiation and Functionalization

Recent work by Enamine demonstrates the utility of lithiation in introducing functional groups to preformed pyrazole cores. For example, lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor enables the introduction of boronic esters, sulfonyl chlorides, and aldehydes at specific positions. This strategy could be adapted to install the 3-methylpiperidin-3-yl moiety via nucleophilic substitution or coupling reactions.

The introduction of the 3-methylpiperidin-3-yl group poses challenges due to steric hindrance and the need for regioselective installation. Three methods show promise:

Nucleophilic Aromatic Substitution

Replacing a halogen or leaving group at the pyrazole’s 3-position with 3-methylpiperidine-3-amine under basic conditions offers a direct route. For instance, bromination of 1-methylpyrazol-5-ol using N-bromosuccinimide (NBS) yields 4-bromo derivatives, which can undergo Ullmann-type coupling with amines. However, this method requires optimization to mitigate side reactions caused by the amine’s steric bulk.

Reductive Amination

Condensing a pyrazole-3-carbaldehyde with 3-methylpiperidin-3-amine followed by reduction presents an alternative. A protocol from ACS Omega details the synthesis of pyrazole aldehydes via IBX oxidation of pyrazol-3-ylmethanol derivatives. Subsequent reductive amination with NaBH₃CN or H₂/Pd-C could yield the target compound.

Multicomponent Reactions

Visible light-promoted three-component reactions, as reported for bis-pyrazol-5-ols, provide a green chemistry approach. Combining methyl hydrazine, a diketone, and 3-methylpiperidin-3-amine under photochemical conditions may streamline synthesis, though regioselectivity must be controlled.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from comparative studies highlight ethanol as the optimal solvent for pyrazole syntheses, achieving 96% yield in 3 hours for related compounds. Elevated temperatures (80–100°C) improve cyclization efficiency but may degrade sensitive substrates like piperidine derivatives.

Table 1: Solvent Screening for Pyrazole Cyclization

| Solvent | Time (h) | Yield (%) | Selectivity (Ratio) |

|---|---|---|---|

| Ethanol | 3 | 96 | 98:2 |

| Methanol | 5 | 78 | 95:5 |

| Acetonitrile | 10 | 62 | 90:10 |

Analytical and Characterization Data

Spectroscopic Confirmation

Regioselectivity Control

Epimerization at the piperidine’s 3-position remains a concern. Chiral HPLC analysis, as described in patents, resolves enantiomers using cellulose-based columns.

化学反应分析

1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as hydrogen. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol is a piperidine derivative with diverse applications in chemistry, biology, medicine, and industry. It is used as a building block for synthesizing complex molecules and is studied for its potential pharmacological activities, including anticancer, antiviral, and antimicrobial properties.

Scientific Research Applications

This compound is utilized in scientific research for several reasons:

- Building Block: It serves as a fundamental component in synthesizing more complex molecules.

- Pharmacological Studies: Researches explore its potential anticancer, antiviral, and antimicrobial properties.

- Industrial Use: It is used in the production of pharmaceuticals and agrochemicals.

Anticancer Properties

Pyrazole derivatives, including This compound, have demonstrated anticancer activities. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines, such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism of action involves apoptosis induction and cell cycle arrest at specific concentrations. For instance, morphological changes occur at 1.0 μM, and enhanced caspase activity is observed at 10 μM.

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. Research into pyrazolol derivatives revealed significant antioxidant capabilities and neurocytoprotective effects against oxidative stress in neuronal cell models. One derivative exhibited metal chelation activity and reduced infarct size in animal models of ischemic stroke.

Chemical Reactions

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as hydrogen. The products of these reactions depend on the specific conditions and reagents used. The compound exerts its effects through the formation of new C-N bonds via metal-catalyzed reactions, including hydroxyl oxidation, amination, and imine reduction.

作用机制

The mechanism of action of 1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of new C-N bonds via metal-catalyzed reactions. These reactions include hydroxyl oxidation, amination, and imine reduction .

相似化合物的比较

Comparison with Similar Compounds

Pyrazole derivatives share a common heterocyclic core but exhibit diverse biological and chemical properties depending on substituents. Below is a systematic comparison of 1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol with key analogs:

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (5-MTP)

- Structure : Replaces the 3-methylpiperidinyl group with a trifluoromethyl (-CF₃) group.

- Synthesis : Produced via selective condensation of ethyl trifluoroacetoacetate (ETFAA) with methylhydrazine, achieving >90% selectivity for the 5-MTP isomer over its 3-MTP counterpart .

- Applications : Critical intermediate in herbicides like pyroxasulfone. The -CF₃ group enhances lipophilicity and metabolic stability compared to the piperidinyl group in the target compound .

- Physicochemical Properties :

4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol)s

- Structure : Dimeric analogs formed by two pyrazol-5-ol units linked via an aryl group.

- Synthesis: Catalyst-free methods involve refluxing aldehydes with 3-methyl-1-phenyl-5-pyrazolone in ethanol (yields: 71–83%) . Graphene oxide-supported catalysts improve efficiency (yields >90%) .

- Applications: Used as fungicides, pesticides, and dyes. Their dimeric structure enhances π-π stacking and hydrogen bonding, leading to stronger intermolecular interactions compared to monomeric pyrazoles .

- Key Differences : Higher molecular weight (~300–400 g/mol) and reduced solubility in polar solvents due to extended aromatic systems .

Pyrazole Derivatives with Thiazolidinone Moieties

- Example : (Z)-5-((5-((4-chlorobenzyl)thio)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one.

- Structure: Combines pyrazole with a thiazolidinone ring, introducing sulfur-based electronegativity.

- Applications : Acts as an ADAMTS-5 inhibitor for modulating extracellular matrix remodeling .

Pyrazole Ligands in Coordination Chemistry

- Examples : LH, LBr, LMe (3,3′-(pyridine-2,6-diyl)bis(1-aryl-1H-pyrazol-5-ol)).

- Structure : Bis-pyrazol-5-ol ligands with brominated or methylated aryl groups.

- Applications : Form spin-crossover iron(II) complexes with tunable magnetic properties. The bulky bromine substituents in LBr hinder solvent coordination, unlike the more flexible 3-methylpiperidinyl group in the target compound .

Data Tables

Table 1. Structural and Functional Comparison

Research Findings and Implications

- Bioactivity : Trifluoromethyl-substituted pyrazoles (e.g., 5-MTP) exhibit superior herbicidal activity due to electron-withdrawing effects, whereas piperidinyl-substituted analogs may offer advantages in CNS-targeting drugs due to improved blood-brain barrier penetration .

- Synthetic Challenges: Catalyst-free methods for bis-pyrazol-5-ols face issues with by-product formation under high temperatures, whereas nanocatalysts improve efficiency and recyclability .

- Structural Insights : Bulky substituents (e.g., tribromophenyl in LBr) reduce ligand flexibility, critical for designing spin-crossover materials, whereas 3-methylpiperidine may allow tunable conformational dynamics .

生物活性

1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol, a pyrazole derivative, has garnered attention in the pharmaceutical field due to its diverse biological activities. This compound is characterized by its unique structure, which includes a piperidine moiety that enhances its pharmacological properties. The aim of this article is to explore the biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.

- Molecular Formula : C10H19N3O

- Molecular Weight : 195.26 g/mol

- CAS Number : 1858241-02-7

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activities. A study highlighted that compounds within this class can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific concentrations (e.g., 1.0 μM for morphological changes and enhanced caspase activity at 10 μM) .

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. A recent investigation into pyrazolol derivatives revealed that certain compounds demonstrated significant antioxidant capabilities and neurocytoprotective effects against oxidative stress in neuronal cell models. Specifically, one derivative exhibited remarkable metal chelation activity and reduced infarct size in animal models of ischemic stroke .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been documented in various studies. Pyrazole derivatives are known to modulate inflammatory pathways, making them candidates for treating inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines further supports its therapeutic potential .

Case Study 1: Anticancer Activity in MDA-MB-231 Cells

In a controlled study, the efficacy of this compound was evaluated against MDA-MB-231 breast cancer cells. The results demonstrated:

| Concentration (μM) | Morphological Changes | Caspase Activity (fold increase) |

|---|---|---|

| 1.0 | Yes | - |

| 10.0 | Yes | 1.33–1.57 |

The compound induced significant apoptosis at higher concentrations, confirming its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects in Ischemic Models

A study focusing on neuroprotection employed a mouse model subjected to middle cerebral artery occlusion (tMCAO). The findings indicated:

| Treatment Group | Infarct Area Reduction (%) |

|---|---|

| Control | - |

| Compound Y12 | Significant reduction |

This suggests that pyrazole derivatives can effectively mitigate damage from ischemic events.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。